2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene

Description

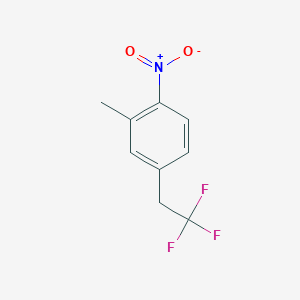

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound featuring a nitro (-NO₂) group at position 1, a methyl (-CH₃) group at position 2, and a 2,2,2-trifluoroethyl (-CF₂CF₃) substituent at position 4 on the benzene ring. The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, which can significantly alter the compound’s electronic properties, solubility, and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-6-4-7(5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAHAGBMWINSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene typically involves the nitration of 2-Methyl-4-(2,2,2-trifluoroethyl)benzene. This can be achieved by treating the starting material with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow reactor to maintain consistent temperature and reagent concentration.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Reduction: 2-Methyl-1-amino-4-(2,2,2-trifluoroethyl)benzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene can be contextualized by comparing it with other fluorinated nitroaromatic compounds, particularly those used in agrochemicals and pharmaceuticals. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Fluorinated Nitroaromatic Compounds

Key Findings :

Steric Effects: The methyl group at position 2 introduces steric hindrance absent in trifluoromethyl analogs, which may reduce metabolic degradation or intermolecular interactions .

Biological Activity :

- Nitrofluorfen and oxyfluorfen demonstrate herbicidal activity due to their nitro and trifluoromethyl groups, which disrupt plant electron transport chains . The absence of direct pesticidal data for the target compound suggests its discontinued status may relate to inferior efficacy or stability compared to commercial analogs .

Spectroscopic Properties :

- While specific data for the target compound are lacking, similar trifluoroethyl-substituted compounds (e.g., carbothiohydrazides) exhibit characteristic IR peaks for C-F bonds (1274–1379 cm⁻¹) and NMR shifts for trifluoroethyl protons (δ ~3.67 ppm) .

Biological Activity

Overview

2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol. Its unique structure, featuring a nitro group and a trifluoroethyl moiety, positions it as a significant compound in biological research, particularly in the study of enzyme-catalyzed reactions and potential medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This process can lead to the inhibition of specific enzymes or receptors, which is crucial for its potential therapeutic applications.

- Lipophilicity : The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into lipid membranes and interaction with intracellular targets.

Biological Activities

Research indicates that nitroaromatic compounds like this compound exhibit various biological activities:

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of nitro compounds. For example, certain nitro derivatives have shown effectiveness in inhibiting iNOS and COX-2 enzymes, which are critical in inflammatory pathways. The presence of the nitro group is essential for these interactions, indicating that this compound could also exhibit similar activities .

Case Studies and Research Findings

Several studies have explored the biological implications of nitroaromatic compounds:

- Enzyme-Catalyzed Reactions : Research has demonstrated that compounds with nitro groups can serve as substrates or inhibitors in various enzyme-catalyzed reactions. This is particularly relevant for drug development targeting specific enzymes.

- Antimicrobial Testing : In a comparative study involving various nitro compounds against common pathogens (e.g., Staphylococcus aureus and Escherichia coli), certain derivatives exhibited significant antimicrobial activity. While this compound was not specifically tested in these studies, its structural characteristics suggest it could be evaluated similarly .

- Toxicological Assessments : Investigations into the toxicological profiles of nitroaromatic compounds reveal that bioreduction can lead to the formation of reactive intermediates that may pose risks to cellular integrity. Understanding these pathways is crucial for assessing the safety and efficacy of this compound in therapeutic contexts .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.